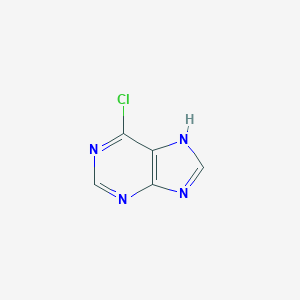
3-メチル-4-ホスホノクロトネートトリエチル
説明
Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA 複製
3-メチル-4-ホスホノクロトネートトリエチルは、HIV-1 逆転写酵素による DNA 複製において、イミノジプロピオン酸の脱離基として反応剤として使用される . この用途は、遺伝子工学とバイオテクノロジーの分野で重要です。
GPR40 アゴニスト合成
この化合物は、経口で利用可能な GPR40 アゴニストの合成に使用される . GPR40 は、インスリン分泌の調節において重要な役割を果たす受容体であり、この用途は糖尿病研究において重要です。
mGlu4R アゴニストの調製
3-メチル-4-ホスホノクロトネートトリエチルは、mGlu4R アゴニストの調製に使用される . mGlu4R は、中枢神経系の神経伝達の調節に関与する受容体です。この用途は、神経疾患の治療に関連しています。
フルオロケトン阻害剤の合成
この化合物は、VIA 族カルシウム非依存性ホスホリパーゼ A2 のフルオロケトン阻害剤の合成に使用される . この酵素は、炎症プロセスに関与するため、この用途は抗炎症薬の開発に関連しています。
C-C 結合形成
3-メチル-4-ホスホノクロトネートトリエチルは、C-C 結合形成を伴う反応に使用される . これは有機化学における基本的なプロセスであり、この化合物は幅広い合成用途で役立ちます。
ビシクロデセンおよびオキサビシクロデセンの調製
この化合物は、分子内 [4 + 3] 環状付加によるビシクロデセンおよびオキサビシクロデセンの調製のための反応剤として使用される . これらの構造は、天然物や医薬品に多く見られ、この用途は創薬開発において重要です。
作用機序
Target of Action
Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.
Biochemical Pathways
Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.
Pharmacokinetics
It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.
生化学分析
Biochemical Properties
The role of Triethyl 3-Methyl-4-phosphonocrotonate in biochemical reactions is primarily as a precursor in the synthesis of potent insect growth regulators
Cellular Effects
Given its role in the synthesis of insect growth regulators, it may influence cell function in insects .
Molecular Mechanism
It is known to be involved in the synthesis of retinoic acids .
特性
IUPAC Name |
ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKGPUSERILONW-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?
A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


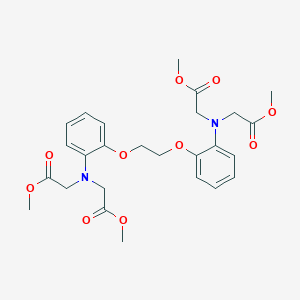
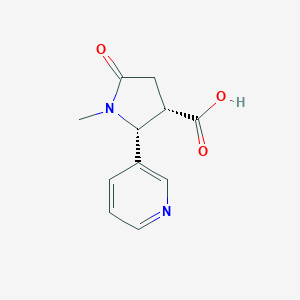


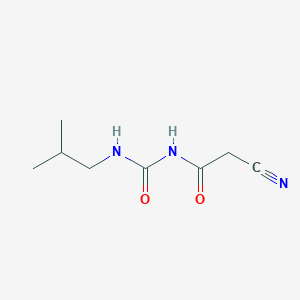

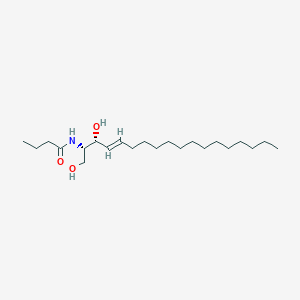
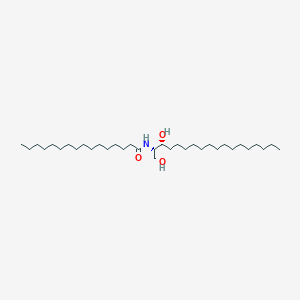


![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)


